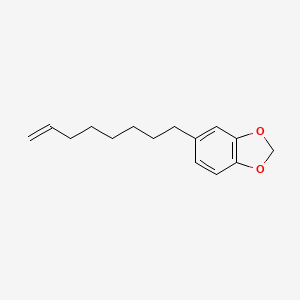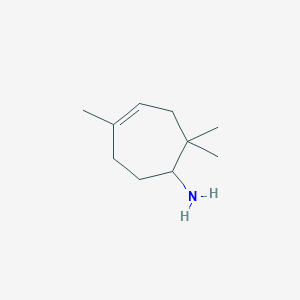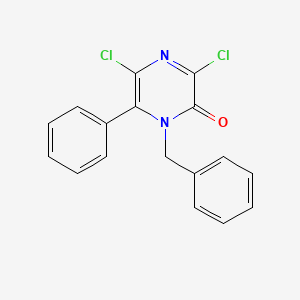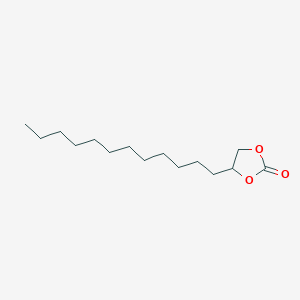
4-Dodecyl-1,3-dioxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dodecyl-1,3-dioxolan-2-one is a cyclic carbonate compound with the molecular formula C₁₅H₂₈O₃ It is characterized by a dioxolane ring substituted with a dodecyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Dodecyl-1,3-dioxolan-2-one can be synthesized through the reaction of dodecanol with ethylene carbonate under acidic or basic conditions. The reaction typically involves the formation of an intermediate dodecyl ethylene carbonate, which then cyclizes to form the desired dioxolanone ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids or bases, can further enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
4-Dodecyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dodecanoic acid and other oxidation products.
Reduction: Reduction reactions can convert the dioxolanone ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
Oxidation: Dodecanoic acid and other carboxylic acids.
Reduction: Dodecyl diol.
Substitution: Various substituted dioxolanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Dodecyl-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of polymers and surfactants.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: It is utilized in the production of specialty chemicals, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of 4-dodecyl-1,3-dioxolan-2-one involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The compound’s hydrophobic dodecyl chain allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1,3-dioxolan-2-one: A smaller analog with a methyl group instead of a dodecyl chain.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Contains a hydroxymethyl group, making it more hydrophilic.
4-Vinyl-1,3-dioxolan-2-one: Features a vinyl group, allowing for polymerization reactions.
Uniqueness
4-Dodecyl-1,3-dioxolan-2-one is unique due to its long hydrophobic dodecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers. Its ability to form stable complexes with various molecules also sets it apart from other dioxolanones.
Eigenschaften
CAS-Nummer |
152463-27-9 |
|---|---|
Molekularformel |
C15H28O3 |
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
4-dodecyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-17-15(16)18-14/h14H,2-13H2,1H3 |
InChI-Schlüssel |
FPDBQIXHAHEZPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1COC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


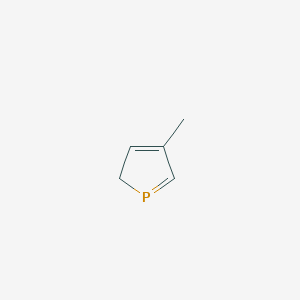
![N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14264807.png)
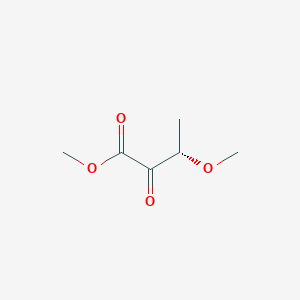
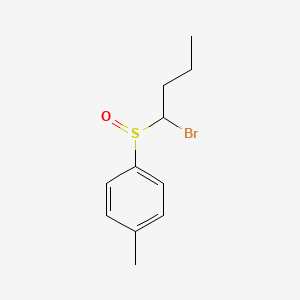
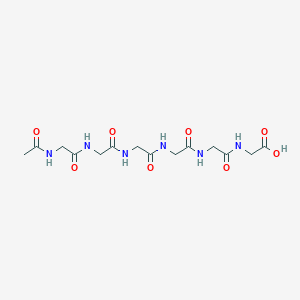
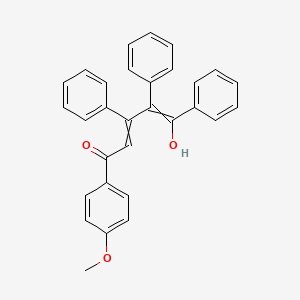
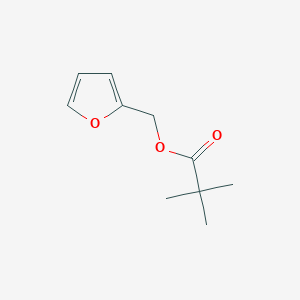
![6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one](/img/structure/B14264834.png)
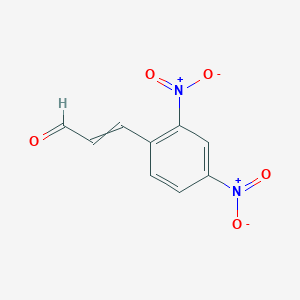
![3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline](/img/structure/B14264858.png)
![Silane, (1,1-dimethylethyl)dimethyl[[4-(2-propenyloxy)phenyl]methoxy]-](/img/structure/B14264866.png)
